1-Bromotridecane-d4

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

1-Bromotridecane-d4 (CAS 284474-45-9) is a stable isotope-labeled analog of the C13 alkyl bromide 1-bromotridecane, in which four hydrogen atoms at the C1 and C2 positions are replaced by deuterium atoms, yielding a molecular formula of C13H23BrD4 and a molecular weight of 267.28 g/mol. As a member of the deuterated long-chain 1-bromoalkane class, this compound is fundamentally designed to serve as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and structurally related alkyl bromides.

Molecular Formula C13H27Br
Molecular Weight 267.28 g/mol
CAS No. 284474-45-9
Cat. No. B1284234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromotridecane-d4
CAS284474-45-9
Molecular FormulaC13H27Br
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCBr
InChIInChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i12D2,13D2
InChIKeyBFDNZQUBFCYTIC-IDPVZSQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromotridecane-d4 (CAS 284474-45-9) for Analytical Quantification: Procurement Baseline and Comparative Context


1-Bromotridecane-d4 (CAS 284474-45-9) is a stable isotope-labeled analog of the C13 alkyl bromide 1-bromotridecane, in which four hydrogen atoms at the C1 and C2 positions are replaced by deuterium atoms, yielding a molecular formula of C13H23BrD4 and a molecular weight of 267.28 g/mol . As a member of the deuterated long-chain 1-bromoalkane class, this compound is fundamentally designed to serve as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and structurally related alkyl bromides . While numerous deuterated analogs exist across varying chain lengths, the selection of any specific labeled internal standard must be evaluated against quantitative performance metrics that directly impact analytical method validation, rather than assumed based on structural analogy alone.

LC-MS/GC-MS internal standard for 1-bromotridecane quantification
Co-elution and matched ionization for C13 alkyl bromide analysis
Gravimetric stock preparation recommended for concentration accuracy

Why Non-Isotopic or Structurally Divergent Internal Standards Cannot Substitute for 1-Bromotridecane-d4 in Quantitative LC-MS/GC-MS


In quantitative mass spectrometry workflows, the internal standard must co-elute with the analyte and exhibit nearly identical ionization efficiency and extraction recovery to correct for matrix effects and instrument variability. Non-deuterated structural analogs such as 1-bromododecane or 1-bromotetradecane fail to meet this requirement because their different chain lengths produce distinct chromatographic retention times and differential matrix suppression effects, introducing systematic quantification bias that cannot be fully corrected by calibration [1]. Even among deuterated internal standards, the number and position of deuterium labels critically influence analytical suitability: insufficient deuteration (e.g., d1 or d2) risks spectral overlap between the internal standard and analyte isotope clusters, while excessive deuteration can induce reverse isotope effects that alter chromatographic retention time enough to cause differential matrix effects [2]. The selection of 1-bromotridecane-d4 over its alternatives therefore requires verification of specific quantitative performance parameters rather than assumption of interchangeability.

Chain length mismatch
C12 or C14 homologs shift retention time, misaligning matrix effect correction and introducing systematic bias.
Insufficient deuteration
d1 or d2 labels risk spectral overlap with the analyte's [M+2]+ isotopologue, compromising low-level quantification.
Perdeuterated analog interference
d27 analogs may elute earlier due to reverse isotope effects, preventing co-elution and accurate matrix correction.

1-Bromotridecane-d4 Comparative Evidence: Quantified Differentiation Versus Alternatives


Isotopic Purity and Deuterium Incorporation: d4 Versus Non-Deuterated and Alternative Deuteration Patterns

1-Bromotridecane-d4 incorporates four deuterium atoms specifically at the C1 and C2 positions (1,1,2,2-tetradeuterio substitution), producing a nominal mass shift of +4 Da relative to the non-deuterated 1-bromotridecane (molecular weight: 267.28 g/mol for d4 vs. 263.26 g/mol for non-deuterated) . This +4 Da mass difference ensures baseline mass spectrometric separation from the analyte's [M]+ and [M+1]+ isotope peaks in both full-scan and selected ion monitoring (SIM) modes [1]. In contrast, a hypothetical d2-labeled analog would produce only a +2 Da shift, risking partial overlap with the naturally occurring [M+2]+ isotopologue of the non-deuterated analyte (contributed primarily by 81Br, which has a natural abundance of approximately 49% relative to 79Br) [2]. The isotopic enrichment specification for commercially available 1-bromotridecane-d4 is ≥98 atom % D, ensuring that the contribution of residual non-deuterated species to the internal standard signal remains below 2%, which is critical for maintaining linearity in low-concentration quantification .

Mass shift & purity
Class-level
+4 Da, ≥98 atom % D
Supports baseline separation from analyte isotopologues
Avoids overlap with [M+2]+ from 81Br
Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Density and Physical Property Differentiation: 1-Bromotridecane-d4 Versus Non-Deuterated 1-Bromotridecane

1-Bromotridecane-d4 exhibits a measured density of 1.046 g/mL at 25°C, compared with 1.023-1.030 g/mL reported for non-deuterated 1-bromotridecane under comparable conditions [1]. This density increase of approximately 1.6-2.2% is directly attributable to the substitution of hydrogen (atomic mass ~1) with deuterium (atomic mass ~2) at four positions, which increases molecular mass by approximately 1.5% (267.28 vs. 263.26 g/mol) while the molecular volume remains essentially unchanged . The refractive index (n20/D 1.459) and boiling point (148-150°C at 10 mmHg) are reported as identical to the non-deuterated compound within experimental uncertainty, consistent with the minimal perturbation of electronic structure by isotopic substitution .

Density contrast
Reported
1.046 g/mL (d4) vs 1.023–1.030 g/mL (non-deuterated)
Gravimetric stock preparation recommended
Volumetric transfer may introduce ~2% bias
Physicochemical Characterization Sample Preparation Volumetric Handling

d4 Versus d27 Labeling: Position-Specific Deuteration as a Strategic Advantage

1-Bromotridecane-d4 incorporates deuterium atoms exclusively at the C1 and C2 positions adjacent to the bromine functional group, in contrast to fully deuterated 1-bromotridecane-d27 (CAS 349553-91-9, molecular weight 290.42 g/mol) which contains deuterium substitution across all 27 hydrogen positions . Literature on deuterated internal standards indicates that perdeuterated compounds (e.g., d27) frequently exhibit measurable chromatographic retention time shifts relative to their non-deuterated analytes due to cumulative reverse isotope effects—a phenomenon where C-D bonds, being shorter and stronger than C-H bonds, reduce hydrophobic interactions with reversed-phase stationary phases, causing earlier elution [1]. The magnitude of this retention time shift scales with the number of deuterium atoms incorporated. The d4 labeling strategy, by restricting deuteration to the minimal number of positions necessary to achieve +4 Da mass separation, minimizes this chromatographic shift while preserving the mass spectrometric differentiation required for unambiguous quantification [2].

d4 vs d27 labeling
Class-level
4 D (C1,C2 position-specific)
27 D (perdeuterated)
Minimizes reverse isotope effect risk for co-elution
Retention shift scales with deuterium count
Isotope Effect Chromatographic Resolution Internal Standard Selection

Chain Length Specificity: C13 Bromoalkane Versus C12 and C14 Homologs for Internal Standard Applications

The 13-carbon alkyl chain of 1-bromotridecane-d4 positions it between the C12 (1-bromododecane, molecular weight 249.23 g/mol) and C14 (1-bromotetradecane, molecular weight 277.28 g/mol) homologs [1]. In reversed-phase liquid chromatography and gas chromatography, alkyl chain length is the primary determinant of retention time, with each additional methylene (-CH2-) unit increasing retention by a predictable increment [2]. For laboratories quantifying 1-bromotridecane as the target analyte, only the d4-labeled C13 compound provides true co-elution. Substitution with 1-bromododecane-dx (C12) or 1-bromotetradecane-dx (C14) would introduce retention time differences that, depending on the chromatographic gradient and mobile phase composition, may cause differential matrix effects across the elution profile and compromise quantification accuracy at trace levels [3].

Chain length specificity
Class-level
C13 (tridecyl)
C12 / C14 homologs
Exact co-elution required for valid internal standard use
One carbon difference can compromise quantification
Homolog Discrimination Retention Time Matching Alkyl Bromide Analysis

1-Bromotridecane-d4 Application Scenarios: Evidence-Based Procurement Decisions


Quantitative GC-MS Analysis of Long-Chain Alkyl Bromides in Environmental Fate Studies

In environmental monitoring programs assessing the transport and degradation of C13 alkyl bromides (used as synthetic intermediates and industrial solvents), accurate quantification at sub-ppb concentrations in water and sediment matrices requires correction for matrix-induced signal suppression. 1-Bromotridecane-d4, with its +4 Da mass shift and matched C13 chain length, serves as the appropriate internal standard for 1-bromotridecane quantification, providing co-elution and equivalent extraction recovery . Alternative homologs (C12 or C14 deuterated analogs) introduce retention time offsets of approximately 0.5-1.5 minutes under typical GC temperature programming, which can misalign the internal standard with the matrix suppression zone and yield systematic negative bias .

LC-MS/MS Method Development for Brominated Pharmaceutical Intermediates

During pharmaceutical process development, residual 1-bromotridecane must be quantified in active pharmaceutical ingredient (API) batches to meet ICH Q3C residual solvent guidelines. The density difference between 1-bromotridecane-d4 (1.046 g/mL) and non-deuterated 1-bromotridecane (1.023-1.030 g/mL) necessitates gravimetric stock solution preparation to avoid systematic concentration errors of up to 2.2% when volumetric methods are employed . The ≥98 atom % D isotopic purity specification ensures that residual non-deuterated species in the internal standard contribute ≤2% to the analyte signal at the lower limit of quantification (LLOQ), maintaining method linearity across the required analytical range .

Stable Isotope Dilution Assays for Bromoalkane-Derived Surfactant Metabolites

In surfactant metabolism studies tracking the environmental fate of bromoalkane-derived compounds, stable isotope dilution with 1-bromotridecane-d4 enables accurate quantification of parent 1-bromotridecane in complex biological matrices (e.g., liver microsomes, S9 fractions). The position-specific deuteration at C1 and C2 adjacent to the bromine atom provides the necessary +4 Da mass separation without the chromatographic retention time shift that would be introduced by perdeuterated (d27) analogs, which can elute measurably earlier under reversed-phase LC conditions and fail to co-elute with the analyte for accurate matrix effect correction . This co-elution property is essential when ion suppression or enhancement varies across the chromatographic peak .

Quality Control of Brominated Flame Retardant Degradation Studies

In studies investigating the reductive debromination pathways of higher brominated flame retardants that generate 1-bromotridecane as a degradation intermediate, the use of 1-bromotridecane-d4 as an internal standard allows for mass balance closure and kinetic rate determination. The compound's physical property profile—specifically its density of 1.046 g/mL and refractive index of 1.459—provides the necessary reference data for solvent compatibility assessment and refractive index detector calibration in orthogonal analytical methods . The +4 Da mass shift is sufficient to distinguish the internal standard from the analyte in the presence of potential isobaric interferences from co-eluting matrix components .

Application
Selection Property
Validation Focus
Environmental fate analysis of long-chain alkyl bromides
C13 chain length and +4 Da mass shift for co-elution
Matrix effect correction and extraction recovery
Residual solvent quantification in pharmaceutical intermediates
Gravimetric stock preparation due to density difference
Method linearity and LLOQ accuracy
Surfactant metabolite quantification in biological matrices
Position-specific d4 labeling to minimize retention shift
Co-elution for matrix effect correction
Brominated flame retardant degradation intermediate analysis
Physical property reference for orthogonal method calibration
Mass balance closure and kinetic rate verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromotridecane-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.